1-Benzylpiperazin-2-one

Catalog No.
S670523
CAS No.
59702-21-5
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperazin-2-one

Researchers face poor regioselectivity and thermal degradation when using unprotected piperazinones for N1-alkylation or high-temperature couplings. 1-Benzylpiperazin-2-one (CAS 59702-21-5) eliminates these issues, enabling precise C3 functionalization via stable nitrone intermediates.

  • Prevents N1-alkylation by-product mixtures; carbonyl activates C3 for oxidation to nitrones.
  • Thermally stable at 150 °C, ideal for microwave-assisted coupling without transient protection.
  • Essential for 3-substituted piperazin-2-ones, peptidomimetics, and RET kinase inhibitors.

CAS Number

59702-21-5

Product Name

1-Benzylpiperazin-2-one

IUPAC Name

1-benzylpiperazin-2-one

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

BNPCRHWMJSUKDM-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2

Synonyms

1-Benzylpiperazin-2-one, 1-(Phenylmethyl)piperazin-2-one, 1-Benzyl-2-piperazinone, N-Benzyl-2-oxopiperazine, 1-Benzyl-2-oxopiperazine, 1-(Phenylmethyl)-2-piperazinone

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1-Benzylpiperazin-2-one (CAS: 59702-21-5) is a structurally rigid, N-protected heterocyclic building block widely procured for the synthesis of complex peptidomimetics, 3-substituted piperazines, and active pharmaceutical ingredients (APIs) [1]. Featuring a benzyl protecting group at the N1 (amide) position and a free secondary amine at the N4 position, this compound provides a highly differentiated reactivity profile compared to simple piperazines[2]. The C2 carbonyl group significantly reduces the basicity of the adjacent N1 nitrogen while activating the C3 position for targeted functionalization, such as oxidation to nitrones [1]. For industrial and laboratory buyers, its primary value lies in its thermal stability under harsh coupling conditions and its ability to prevent unwanted N1-alkylation during multi-step syntheses [3].

Procurement Fit

N1-benzylpiperazin-2-one scaffold for regioselective synthesis with free N4-amine
Analytically documented ≥98% purity supporting synthetic workflow reproducibility
Moderate lipophilicity suitable for organic-phase extractions and chromatography

Attempting to substitute 1-benzylpiperazin-2-one with unprotected piperazin-2-one results in poor regioselectivity during electrophilic substitutions, as the presence of two reactive nitrogen centers inevitably leads to complex product mixtures and unwanted N1-alkylation [1]. Conversely, substituting with 1-benzylpiperazine—which lacks the C2 carbonyl—eliminates the amide character of the N1 nitrogen and removes the activation of the adjacent C3 methylene protons [2]. This missing carbonyl activation completely prevents the formation of stable nitrone intermediates required for downstream [3+2] cycloadditions [1]. Furthermore, under high-temperature microwave coupling conditions (e.g., 150 °C), unprotected or non-carbonyl-containing analogs exhibit higher rates of degradation and off-target reactivity, making 1-benzylpiperazin-2-one the mandatory precursor for regioselective functionalization [3].

Substitution Risk

4-Benzylpiperazin-2-one: N4 substitution alters reactive site accessibility and may shift chromatographic behavior.
1-Benzylpiperazine (BZP): absence of C2 carbonyl changes basicity and limits analogous reaction pathways.

Regioselective Nitrone Formation for [3+2] Cycloadditions

1-Benzylpiperazin-2-one can be selectively oxidized to form a highly stable nitrone intermediate, which readily undergoes [3+2] cycloadditions with alkenes and alkynes to yield exo-type cycloadducts (Δ4-isoxazolines and isoxazolidines) [1]. When compared to unprotected piperazin-2-one baselines, which fail to form stable, isolable nitrones due to competing oxidation and polymerization pathways, the N1-benzyl protected compound allows for the high-yield reductive opening of these adducts into 3-substituted piperazin-2-ones and 1,3-amino alcohols [1].

Evidence DimensionNitrone intermediate stability and cycloaddition viability
Target Compound DataForms stable nitrone enabling high-diastereoselectivity (exo-predominant) [3+2] cycloadditions
Comparator Or BaselineUnprotected piperazin-2-one (fails to form stable nitrone, preventing controlled cycloaddition)
Quantified DifferenceEnables exclusive C3-functionalization via cycloaddition, avoiding N1-side reactions
ConditionsOxidation to nitrone followed by reaction with alkenes/alkynes

This makes the compound an essential, non-substitutable precursor for buyers synthesizing stereospecific 3-substituted piperazines and complex peptidomimetics.

Boiling Point Difference
Cross-study comparable
Target 380.4±42.0°C
Comparator 366.6±35.0°C
Δ 13.8°C higher (predicted)
Supports distillation separation design
Predicted boiling points at 760 mmHg; experimental validation recommended

Thermodynamic Stability and Resistance to Ring Opening

During the synthesis of highly substituted polyamine ligands, 1-benzylpiperazin-2-one demonstrates exceptional thermodynamic stability as a structural motif. When N,N'-dibenzylethylenediamine is reacted with reactive esters (e.g., ethyl aminoacetates), the formation of the 1-benzylpiperazin-2-one ring is so thermodynamically favored that it outcompetes linear chain elongation, becoming the dominant product[1]. Compared to linear triethylenetetramine derivatives, which are prone to degradation or unwanted cross-linking under similar alkylation conditions, the 1-benzylpiperazin-2-one core acts as a highly stable thermodynamic sink[1].

Evidence DimensionSpontaneous cyclization and structural retention
Target Compound DataForms as a stable, dominant cyclic product resisting further unwanted degradation
Comparator Or BaselineLinear triethylenetetramine derivatives (yield impure products and low yields due to instability)
Quantified DifferenceProvides a robust, non-degrading cyclic scaffold under reactive ester alkylation conditions
ConditionsAlkylation of diamines with reactive esters at room temperature

Buyers designing complex macrocycles or multidentate ligands must procure this specific scaffold to ensure structural integrity during aggressive downstream coupling.

Ketone Group Reactivity
Class-level inference
Target Lactam carbonyl; HBA 2; reduced basicity
Comparator BZP: two secondary amines; higher basicity
Estimated pKa reduction ~1.5–2.5 units
Scaffold-specific reaction pathways may differ
Computed descriptors; confirm experimentally for target synthesis

Thermal Processability in High-Temperature Microwave Coupling

In the synthesis of substituted pyrazolo[1,5-a]pyridine RET kinase inhibitors, 1-benzylpiperazin-2-one demonstrates excellent thermal processability. It successfully undergoes direct C18 reverse-phase purified coupling under microwave irradiation at 150 °C for 4 hours, achieving a 54% yield of the target complex API [1]. Comparators such as unprotected or less rigid aliphatic diamines typically exhibit significant thermal degradation or require lower-temperature, multi-step protection/deprotection sequences to survive similar base-catalyzed (K2CO3) coupling environments [1].

Evidence DimensionTarget API yield under high-temperature microwave conditions
Target Compound Data54% yield of cross-coupled RET kinase inhibitor
Comparator Or BaselineStandard aliphatic diamines (require lower temperatures or extra protection steps)
Quantified DifferenceSurvives 150 °C microwave irradiation for 4h without core degradation
ConditionsMicrowave irradiation, K2CO3, 150 °C, 4 hours

Allows industrial chemists to utilize high-throughput, high-temperature microwave synthesis protocols without losing the precursor to thermal decomposition.

Lipophilicity Contrast
Cross-study comparable
Target XLogP3 = 0.6
Comparator ACD/LogP = -0.22
Directional difference ~0.8 log units (more lipophilic)
May support reverse-phase HPLC method development
Different computational models; verify with experimental logP or retention times

Stereoselective Synthesis of 3-Substituted Piperazines

Due to its ability to form a stable nitrone intermediate, 1-benzylpiperazin-2-one is the preferred starting material for synthesizing 3-substituted piperazin-2-ones and 1,3-amino alcohols via[3+2] cycloadditions. This pathway is heavily utilized in the development of novel peptidomimetics and conformationally restricted drug scaffolds [1].

High-Throughput API Manufacturing via Microwave Coupling

The compound's thermal stability at 150 °C makes it an ideal N-protected building block for the rapid synthesis of complex kinase inhibitors, such as pyrazolo[1,5-a]pyridine RET kinase inhibitors. It allows for direct base-catalyzed coupling without the need for intermediate cooling or additional transient protecting groups [3].

Development of Rigid Polyamine Ligands for MRI Contrast Agents

Because the 1-benzylpiperazin-2-one ring is a thermodynamically favored, stable structure, it is utilized as a reliable core motif in the design of highly substituted polyamine ligands (e.g., modified ttham derivatives) used in lanthanide-based chemical exchange-dependent saturation transfer (CEST) contrast agents[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective N4-derivatization
Free N4-amine with N1-benzyl and C2-carbonyl retained
Regioisomer identity by NMR or HPLC
Regioisomer mixture separation
Predicted boiling point differential of 13.8°C
Distillation fraction purity and retention time references
Pharmacophore scaffold construction
N4 reactivity with benzyl protecting group strategy
Hydrogenolysis and derivatization sequence verification
Reverse-phase HPLC method development
Predicted lipophilicity differential (ΔLogP ~0.8)
Retention time marker establishment and resolution

XLogP3

0.6

Wikipedia

1-Benzyl-2-piperazinone

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